4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Catalog No.
S809445
CAS No.
1186311-19-2
M.F
C20H35ClN2O3Si
M. Wt
415 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolid...

CAS Number

1186311-19-2

Product Name

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

IUPAC Name

tert-butyl-[[1-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methyl]pyrrolidin-3-yl]methoxy]-dimethylsilane

Molecular Formula

C20H35ClN2O3Si

Molecular Weight

415 g/mol

InChI

InChI=1S/C20H35ClN2O3Si/c1-20(2,3)27(6,7)26-14-15-9-11-23(12-15)13-16-8-10-22-18(21)17(16)19(24-4)25-5/h8,10,15,19H,9,11-14H2,1-7H3

InChI Key

RPQGNXICLGVCMN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(C(=NC=C2)Cl)C(OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(C(=NC=C2)Cl)C(OC)OC

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a complex organic compound with the molecular formula C20H35ClN2O3SiC_{20}H_{35}ClN_{2}O_{3}Si and a molecular weight of approximately 415.04 g/mol. It features a pyridine ring substituted with a chloromethyl group and a dimethoxymethyl group, alongside a pyrrolidine moiety that is further modified with a tert-butyldimethylsilyloxy group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in synthetic organic chemistry .

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles, allowing the introduction of different functional groups.
  • Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions, revealing the hydroxymethyl group for further functionalization.
  • Alkylation Reactions: The nitrogen atom in the pyrrolidine ring can participate in alkylation reactions, potentially leading to more complex structures.

These reactions highlight the compound's versatility in synthetic pathways, particularly in drug development and organic synthesis .

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine has been investigated for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a critical role in normal growth and tissue repair, making this compound a candidate for therapeutic applications in conditions where FGFR4 is implicated . Its potential as an anti-cancer agent has also been explored due to its ability to modulate signaling pathways associated with tumor growth and metastasis.

The synthesis of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine typically involves several steps:

  • Formation of Pyrrolidine Intermediate: Starting from commercially available pyrrolidine, it is reacted with tert-butyldimethylsilyl chloride to introduce the silyloxy group.
  • Pyridine Derivative Synthesis: The chloromethyl and dimethoxymethyl groups are introduced through nucleophilic substitution reactions on appropriately substituted pyridine derivatives.
  • Final Coupling Reaction: The pyrrolidine intermediate is then coupled with the modified pyridine to yield the final product.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the core structure .

This compound has several potential applications:

  • Pharmaceutical Development: Its role as an FGFR4 inhibitor positions it as a candidate for cancer therapeutics.
  • Chemical Research: As an intermediate, it can be used in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Biochemical Studies: It can serve as a tool compound for studying FGFR4-related pathways and their implications in various diseases.

Interaction studies involving 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine have focused on its binding affinity to FGFR4. These studies typically utilize techniques such as surface plasmon resonance (SPR) or fluorescence polarization to assess how effectively the compound binds to the receptor and inhibits its activity. Such interactions are crucial for understanding its mechanism of action and potential therapeutic efficacy .

Several compounds share structural similarities with 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Pyridin-2-yloxy)-piperidineContains a piperidine ring instead of pyrrolidineFocused on neuroactive properties
5-Chloro-2-methoxy-pyridineSimilar chloromethyl substitutionUsed primarily in agrochemicals
2-Amino-pyrimidine derivativesContains amino substitutionsKnown for antiviral activities

These compounds differ mainly in their biological activities and specific applications, highlighting the uniqueness of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine as a targeted therapeutic agent against FGFR4 .

Dates

Modify: 2023-08-16

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